molecular formula C7H7NO4 B1442504 3-(Hydroxymethyl)-2-nitrophenol CAS No. 34112-74-8

3-(Hydroxymethyl)-2-nitrophenol

Cat. No.: B1442504
CAS No.: 34112-74-8
M. Wt: 169.13 g/mol
InChI Key: DCEWMNYPPSLSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-2-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-(Hydroxymethyl)phenol. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-nitrophenol

    Reduction: 3-(Hydroxymethyl)-2-aminophenol

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)phenol
  • 2-Nitrophenol
  • 4-Nitrophenol

Comparison

3-(Hydroxymethyl)-2-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the same phenol ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-(Hydroxymethyl)phenol lacks the nitro group, limiting its reactivity in reduction reactions. Similarly, 2-Nitrophenol and 4-Nitrophenol do not have the hydroxymethyl group, which restricts their ability to undergo oxidation to carboxylic acids.

Properties

IUPAC Name

3-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEWMNYPPSLSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 2
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 3
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.